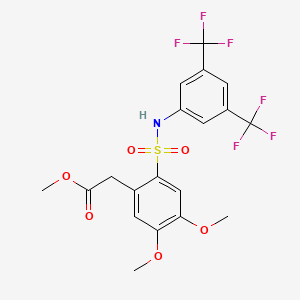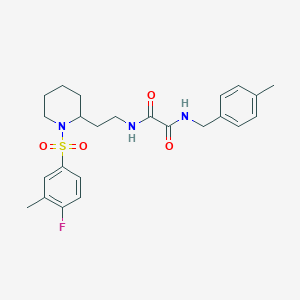![molecular formula C16H24N6O2 B2858418 7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923377-01-9](/img/structure/B2858418.png)
7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
BenchChem offers high-quality 7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research in the area of purine and triazine derivatives has led to the synthesis of novel heterocycles with potential biological activities. For instance, Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, exploring their antitumor activity and vascular relaxing effects. Although no potent vascular relaxing activity was observed, one compound showed activity against P388 leukemia (Ueda et al., 1987).
Antitumor and Antiviral Potential
Several studies have focused on the antitumor and antiviral potential of triazine derivatives. For example, Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, showing moderate activity against rhinovirus in tissue culture (Kim et al., 1978). Additionally, Atta-Allah et al. (2017) evaluated the antitumor activities of novel pyrazolotriazine derivatives against liver carcinoma and breast cancer cell lines, highlighting the potential for these compounds in cancer research (Atta-Allah et al., 2017).
Chemical Modifications and Applications
The flexibility of purine and triazine frameworks allows for various chemical modifications, offering a wide range of potential applications. For example, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives by Saito et al. (1997) provides insight into the design of novel compounds with potential biological activities (Saito et al., 1997). Furthermore, Badrey and Gomha (2012) explored the synthesis of interesting heterocycles from chromeno[2,3-d]pyrimidine derivatives, aiming to develop new triazines and triazepines as potential anti-tumor agents (Badrey & Gomha, 2012).
Environmental Applications
In addition to their biological activities, triazine derivatives have been investigated for environmental applications. For instance, Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, including triazine derivatives, to understand their behavior and impact on the environment (Baer & Calvet, 1999).
properties
IUPAC Name |
7-ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-7-20-14(23)12-13(19(6)16(20)24)17-15-21(8-9(2)3)18-10(4)11(5)22(12)15/h9,11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCHSDIOXKDSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 43988636 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)


![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)
